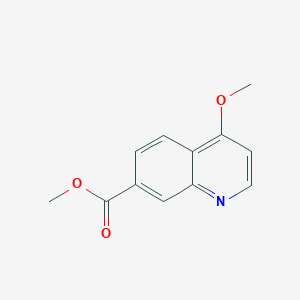

7-Carbomethoxy-4-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Materials Science

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds. nih.govbohrium.com This framework is a key component in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov For instance, the renowned antimalarial drug quinine (B1679958) and the synthetic antimalarial chloroquine (B1663885) both feature the quinoline core. rsc.org In materials science, quinoline derivatives are investigated for their potential in developing organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors, owing to their unique photophysical and electronic properties.

Overview of Substituted Quinoline Derivatives in Scholarly Investigations

The functionalization of the quinoline ring at various positions has been a major focus of academic research, as the nature and position of substituents can dramatically influence the molecule's biological activity and physical properties. frontiersin.orgijresm.com Researchers have extensively explored the synthesis and application of quinolines bearing diverse functional groups such as halogens, alkyl, alkoxy, and carboxyl groups. iosrjournals.org These substitutions can modulate factors like solubility, bioavailability, and target-binding affinity, making substituted quinolines a highly adaptable platform for drug discovery and materials design. ijresm.comrsc.org For example, the introduction of different substituents on the quinoline core has led to the development of potent agents for treating a variety of diseases, from infections to cancer. ijresm.comiosrjournals.org

Research Context of 7-Carbomethoxy-4-methoxyquinoline within Quinoline Compound Classes

Within the extensive family of quinoline derivatives, this compound holds a specific position defined by its particular substitution pattern. Its investigation is driven by the desire to understand how the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing carbomethoxy group at these specific positions influences the molecule's properties.

Structural Classification and Positioning among Carbomethoxy- and Methoxyquinoline Analogs

This compound belongs to the class of disubstituted quinolines, specifically bearing a methoxy group at the 4-position and a carbomethoxy group (a methyl ester of a carboxylic acid) at the 7-position.

| Feature | Description |

| Core Structure | Quinoline |

| Substituent at C4 | Methoxy (-OCH3) |

| Substituent at C7 | Carbomethoxy (-COOCH3) |

| Compound Class | Disubstituted Quinoline |

Rationale for Academic Investigation of its Synthesis and Biological Potential

The academic pursuit of synthesizing this compound and evaluating its biological potential is rooted in several key rationales:

Exploration of Structure-Activity Relationships (SAR): A primary driver for the synthesis of novel analogs like this compound is to expand the understanding of how specific structural modifications impact biological activity. By systematically altering the substitution pattern on the quinoline scaffold, researchers can build detailed SAR models. These models are invaluable for the rational design of more potent and selective therapeutic agents. For instance, studies on other quinoline derivatives have shown that the placement of methoxy and carboxylate groups significantly affects their anticancer properties. nih.gov

Potential as an Intermediate in Drug Discovery: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The carbomethoxy group can be readily hydrolyzed to a carboxylic acid, which can then be converted to a wide range of amides and other functional groups, allowing for the generation of a library of derivatives for biological screening. google.com A patent for the synthesis of the related 4-hydroxy-7-methoxyquinoline (B63709) highlights the industrial interest in such scaffolds as precursors to more complex targets. google.com

Investigation of Novel Biological Activities: The unique electronic and steric properties conferred by the 4-methoxy and 7-carbomethoxy substituents may lead to novel biological activities. The quinoline scaffold is known to interact with a variety of biological targets, including enzymes and DNA. The specific substitution pattern of this compound could result in selective inhibition of certain enzymes, such as kinases, which are often implicated in cancer and inflammatory diseases. While direct studies on this specific compound are not widely published, research on structurally similar quinolines provides a strong rationale for investigating its potential in these areas.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 4-methoxyquinoline-7-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-15-11-5-6-13-10-7-8(12(14)16-2)3-4-9(10)11/h3-7H,1-2H3 |

InChI Key |

QJIXWWNUROBVPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC(=CC2=NC=C1)C(=O)OC |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of Quinoline Derivatives Relevant to 7 Carbomethoxy 4 Methoxyquinoline

General Principles of Substituent Effects on Quinoline (B57606) Bioactivity

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the fused aromatic ring system. nih.gov These substituents modify the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets like enzymes and receptors. nih.gov

Key principles governing these effects include:

Electronic Effects: The quinoline nucleus is an electron-deficient system. nih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the ring. For instance, EDGs like methoxy (B1213986) (-OCH3) groups can enhance the activity in some contexts, such as the antimalarial activity of certain quinoline-imidazole hybrids where an OCH3 at position-2 was beneficial. rsc.org Conversely, EWGs like nitro (-NO2) or chloro (-Cl) groups can also be advantageous; a chloro group at position 7 has been associated with good anti-inflammatory potential, and EWGs at position 6 have been shown to increase inhibitory activity against HIV-1 reverse transcriptase. rsc.orgnih.gov

Lipophilicity and Solubility: Substituents can modulate the compound's water/lipid solubility, affecting its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov Aryl substitutions, for example, can increase lipophilicity and potentially enhance cell permeability. researchgate.net

Steric Factors: The size and shape of substituents can create steric hindrance or, conversely, promote favorable van der Waals interactions within a target's binding pocket. The spatial arrangement of aryl rings has been noted as a critical factor for the multidrug resistance-reversing activities of certain quinoline derivatives. nih.gov

Hydrogen Bonding: The ability of substituents to act as hydrogen bond donors or acceptors is crucial for molecular recognition and binding affinity. The quinoline nitrogen itself often acts as a hydrogen bond acceptor, a key interaction for the stabilization of ligand-protein binding in many kinases. nih.gov

The following table summarizes the observed effects of various substituents on the bioactivity of the quinoline scaffold based on published research findings.

| Position | Substituent | Effect on Bioactivity | Biological Context | Citation |

| 2 | Electron-donating (-OCH3) | Enhanced activity | Antimalarial | rsc.org |

| 2 | Electron-withdrawing (-Cl) | Loss of activity | Antimalarial | rsc.org |

| 3 | Various Substituents | Critical for activity | α2C-adrenoceptor antagonism | acs.orgnih.gov |

| 6 | Electron-withdrawing | Increased activity | HIV-1 RT Inhibition | nih.gov |

| 6 | Methoxy (-OCH3) | Increased antibacterial activity | Antibacterial | nih.gov |

| 7 | Chloro (-Cl) | Good anti-inflammatory potential | Anti-inflammatory | rsc.org |

| 7 | Electron-withdrawing (-NO2) | Beneficial for antiviral activity | Anti-HIV | nih.gov |

| 7 | Diethylamine | Important for AChE binding affinity | Acetylcholinesterase Inhibition | nih.gov |

Pharmacological Role of Methoxy Groups in Quinoline Scaffolds, particularly at Position 4 and Other Positions

The methoxy group (-OCH3) is a common substituent in many pharmacologically active quinoline compounds. nih.govontosight.ai As a strong electron-donating group, it can significantly influence a molecule's electronic and steric properties, thereby modulating its biological activity. rsc.org

Research has highlighted the importance of methoxy groups at various positions on the quinoline ring:

At position 2 , an electron-donating methoxy group was found to enhance the antimalarial activity of a quinoline-imidazole hybrid. rsc.org

At position 6 , quinoline-carbonitrile derivatives bearing a methoxy group showed increased antibacterial inhibition compared to those with a methyl group or no substitution. nih.gov

At position 7 , a coumarin-quinoline hybrid with a methoxy group at the 7-position of the coumarin (B35378) moiety (linked to the quinoline) exhibited dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In another study, substitution with a 7-methoxy group on a quinoline-3-carboxamide (B1254982) scaffold was a determining factor for cholesteryl ester transfer protein (CETP) inhibitory activity. mdpi.com

While specific SAR studies on the 4-methoxy group of 7-Carbomethoxy-4-methoxyquinoline are not detailed in the reviewed literature, its role can be inferred from general principles. The 4-position is critical in many quinoline-based drugs. The presence of a methoxy group at this position would increase electron density on the quinoline ring system and could participate in crucial hydrogen bond interactions with target proteins, similar to the foundational role of the quinoline nitrogen itself. nih.gov

Critical Analysis of the Carbomethoxy Group at Position 7 in Biological Contexts

The carbomethoxy group (-COOCH3) at the C-7 position is an ester functionality that significantly differs from a carboxylic acid group in terms of its chemical properties and potential biological interactions.

The C-7 position of the quinoline ring is a key site for modification in the development of various therapeutic agents, including HIV integrase inhibitors. mdpi.com Comparative studies reveal that the nature of the substituent at this position is critical for activity.

In the context of HIV integrase inhibitors, a common pharmacophore involves an 8-hydroxyquinoline (B1678124) scaffold. mdpi.comresearchgate.net The addition of a carboxylic acid group at C-7 to this scaffold did not, by itself, improve inhibitory potency in early studies. mdpi.comresearchgate.net However, the combination of an 8-hydroxy group and a 7-carboxylic acid creates a metal-chelating motif that is crucial for the activity of some integrase inhibitors. mdpi.com

The conversion of the C-7 carboxylic acid to its corresponding ester (a carbomethoxy group) fundamentally alters this property. While a carboxylic acid is a hydrogen bond donor and can be deprotonated to form an anion that engages in ionic interactions (salt bridges), the carbomethoxy group is a neutral, non-acidic hydrogen bond acceptor. nih.gov This change can have profound effects on biological activity. For example, in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate of the quinoline core forms a vital salt bridge with an arginine residue in the enzyme's active site, highlighting the importance of the acidic functionality for that specific target. nih.gov In contrast, replacing the carboxyl group with other functionalities, such as a strong electron-withdrawing nitro group, was found to completely abolish activity in certain 8-hydroxyquinoline series targeting HIV integrase. mdpi.com The introduction of a carbomethoxy group would similarly prevent the key chelating or ionic interactions that a carboxylic acid might provide, but could introduce other favorable interactions or improve properties like cell permeability.

The following table presents a comparison of C-7 substituents on the 8-hydroxyquinoline scaffold and their impact on HIV-1 integrase inhibition.

| Compound Series | C-7 Substituent | Impact on HIV-1 IN Inhibitory Potency | Citation |

| 8-Hydroxyquinoline | Carboxylic acid (3a,b) | Did not improve inhibitory potency | mdpi.comresearchgate.net |

| 8-Hydroxyquinoline | Nitro (12) | Suppressed activity completely | mdpi.com |

| Styrylquinoline | Catechol group | Potent activity, suggesting a different binding mode | mdpi.com |

Loss of Acidity and Ionic Interactions: The most significant change is the conversion of an acidic carboxylic acid to a neutral ester. This eliminates the potential for the group to act as a proton donor or to exist as an anion at physiological pH. Consequently, it cannot form the strong ionic bonds (salt bridges) that are often critical for anchoring ligands to positively charged residues (like arginine or lysine) in a protein's active site. nih.gov

Change in Hydrogen Bonding Profile: The ester's carbonyl oxygen can still act as a hydrogen bond acceptor. However, the molecule loses the hydrogen bond donating capability of the carboxylic acid's hydroxyl group. This alters the specific hydrogen bonding patterns the molecule can form with its target.

Increased Lipophilicity: Esterification of a carboxylic acid increases the molecule's lipophilicity (fat-solubility). This can have a significant impact on the compound's ADMET properties, potentially improving its ability to cross cell membranes and access intracellular targets.

Metabolic Liability: The ester linkage can be a site for metabolic cleavage by esterase enzymes in the body, which would convert the carbomethoxy group back into a carboxylic acid. This can be a strategy in prodrug design, where the ester form aids absorption, and the active carboxylic acid form is released in vivo.

Importance of Positional Isomerism and Stereochemistry in Quinoline-Based Bioactive Compounds

The precise placement of substituents and the three-dimensional arrangement of atoms are critical determinants of the biological activity of quinoline compounds.

Positional Isomerism refers to compounds with the same molecular formula but with substituents attached to different positions on the quinoline ring. Even a minor shift in a substituent's position can lead to a dramatic loss or gain of activity. For example, in the development of α2C-adrenoceptor antagonists, a substituent in the 3-position of the quinoline ring was found to be an absolute requirement for high potency. acs.orgnih.gov Similarly, studies of mannose-quinoline conjugates revealed that different positional isomers exhibited significantly different antioxidant, antibacterial, and antiproliferative activities, with only specific regioisomers showing pharmacologically relevant effects. rsc.org

Stereochemistry refers to the 3D arrangement of atoms and the effect of this arrangement on chemical properties. Many biological targets, being chiral themselves, interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. In the same series of α2C-adrenoceptor antagonists mentioned above, substitutions on an attached piperazine (B1678402) ring exerted a significant and stereospecific beneficial effect on affinity and potency, meaning one stereoisomer was much more active than the other. acs.orgnih.gov This highlights that the precise spatial orientation of functional groups is crucial for optimal interaction with the binding site.

Preclinical Biological Activity and Mechanistic Studies of Quinoline Analogs Informing Research on 7 Carbomethoxy 4 Methoxyquinoline

Overview of Preclinical Evaluation Methodologies for Quinoline (B57606) Compounds

The preclinical evaluation of quinoline compounds employs a range of methodologies to ascertain their therapeutic potential. These techniques are crucial for understanding the biological and mechanistic actions of these derivatives at the cellular and molecular levels.

In Vitro Cellular Assays (e.g., Antiproliferative Activity against Various Tumor Cell Lines, Antibacterial Efficacy, Antifungal Activity)

In vitro cellular assays are a cornerstone in the preliminary screening of quinoline derivatives. To determine their antiproliferative activity, a diverse set of human tumor cell lines are utilized. nih.govtandfonline.comnih.govnih.govresearchgate.netrsc.orgresearchgate.netnih.gov A widely used method is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric technique that measures cell viability and cytotoxic effects. nih.gov This assay assesses the metabolic activity of cells, providing an indication of their proliferation rate.

The antibacterial efficacy of quinoline compounds is commonly evaluated using methods like the broth microdilution method to establish the minimum inhibitory concentration (MIC) against a variety of Gram-positive and Gram-negative bacteria. nih.govijrets.comnih.gov Similarly, antifungal activity is assessed through dilution techniques to determine the MIC against various fungal pathogens, including yeasts and molds. nih.govijrets.comnih.govmdpi.com

Enzyme Inhibition Profiling (e.g., ATP Synthase, Enhancer of Zeste Homologue 2 (EZH2), Topoisomerase 1 (Topo 1))

Understanding the precise mechanism of action of quinoline derivatives necessitates enzyme inhibition profiling. For example, the inhibition of ATP synthase, an enzyme critical for cellular energy production, is studied to see if a compound can disrupt this vital process in cancer cells or microbes. mdpi.comnih.gov

Enhancer of zeste homologue 2 (EZH2) is a histone methyltransferase frequently overexpressed in cancers. Assays are performed to screen for quinoline analogs that can inhibit EZH2, potentially reversing epigenetic alterations linked to cancer. DNA topoisomerases, such as Topoisomerase I and II, are also key targets for anticancer drugs. koreascience.kr Assays are used to identify quinoline compounds that can inhibit these enzymes, leading to DNA damage and programmed cell death in cancerous cells. koreascience.kr Some quinoline derivatives have also been found to inhibit DNA methyltransferases like DNMT1. biorxiv.orgnih.govnih.gov

Spectrum of Preclinically Identified Pharmacological Activities of Related Quinoline Derivatives

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities in preclinical research, underscoring their potential as a foundational structure for the development of new drugs. nih.govtandfonline.comresearchgate.netnih.govrsc.orgbenthamscience.com

Anticancer and Antineoplastic Potential

A multitude of quinoline analogs have shown significant anticancer and antineoplastic activities. nih.govtandfonline.comnih.govnih.govrsc.orgresearchgate.netnih.govrsc.orgbenthamscience.comneuroquantology.com Research has demonstrated that certain derivatives can trigger apoptosis and halt the proliferation of various cancer cell lines, including breast, colon, and prostate cancers. nih.govnih.govnih.gov The underlying mechanisms for these effects often involve the inhibition of critical cellular processes like cell cycle progression, angiogenesis, and tubulin polymerization. rsc.orgrsc.org

| Quinoline Derivative | Cancer Cell Line | Observed Effect |

| Quinoline-based Schiff's base | Human colon cancer (HT29) and breast cancer (MDA-MB231) | High to moderate cytotoxic activity. nih.gov |

| Quinoline-chalcone hybrids | Colon cancer (Caco-2) | Significant anticancer activity. rsc.org |

| 4-anilinoquinolinylchalcone derivatives | Breast cancer (MDA-MB-231) | Cytotoxicity and induction of apoptosis. researchgate.net |

| 2-(3-nitrophenyl)- and 2-(3-aminophenyl)-substituted quinolines | Human immunodeficiency virus (HIV) infected cells | Potent antiviral activity. nih.gov |

| 4-substituted cyclopenta[c]quinoline derivatives | Ovarian cancer (SK-OV-3) and breast cancer (MD-MB-468) | Cytotoxic activity. koreascience.kr |

| Quinoline derivatives linked to pyridine (B92270) ring | Human prostatic cancer (PC-3) | Potent anti-proliferative activity. nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular, Antimalarial)

The quinoline core is a well-established pharmacophore in the field of antimicrobial drug discovery. researchgate.netnih.govnih.gov

Antibacterial and Antifungal Activity: Many quinoline derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govijrets.comnih.gov Furthermore, several analogs have demonstrated potent antifungal activity against a range of pathogenic fungi. researchgate.netnih.govijrets.comnih.govmdpi.com Fluoroquinolones, a class of quinoline derivatives, function by inhibiting bacterial DNA gyrase and topoisomerase IV. wikipedia.org

Antitubercular Activity: Certain quinoline-based compounds have emerged as promising agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.netresearchgate.net Bedaquiline, a diarylquinoline, is a notable example that acts by inhibiting mycobacterial ATP synthase. mdpi.comnih.gov

Antimalarial Activity: The quinoline structure is fundamental to several key antimalarial drugs. nih.gov Ongoing research is focused on developing new quinoline analogs to address the challenge of drug-resistant malaria parasites. arabjchem.org

| Quinoline Derivative | Pathogen | Type of Activity |

| Fluoroquinolones (e.g., Levofloxacin) | Gram-positive and Gram-negative bacteria | Antibacterial. wikipedia.org |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | Antifungal. mdpi.com |

| Bedaquiline | Mycobacterium tuberculosis | Antitubercular. nih.gov |

| Chloroquine (B1663885) | Plasmodium species | Antimalarial. nih.gov |

Other Relevant Preclinical Activities (e.g., Antiviral, Anti-inflammatory, Herbicidal)

In addition to their anticancer and antimicrobial properties, quinoline derivatives have been explored for other potential therapeutic applications.

Antiviral Activity: Some quinoline compounds have demonstrated inhibitory effects against various viruses, including dengue virus and human immunodeficiency virus (HIV). nih.govresearchgate.netnih.gov For instance, certain quinoline derivatives have been shown to impair the replication of the dengue virus. nih.gov

Anti-inflammatory Activity: Preclinical studies have revealed the anti-inflammatory properties of certain quinoline analogs, suggesting their potential in treating inflammatory conditions. researchgate.neteurekaselect.com The mechanism of action often involves the inhibition of inflammatory pathways.

Herbicidal Activity: The quinoline scaffold has also been investigated for its potential application in agriculture as a herbicide.

| Quinoline Derivative | Activity | Target/Mechanism |

| Novel quinoline derivatives | Dengue virus serotype 2 | Inhibition of viral replication. nih.gov |

| Synthesized quinoline derivatives | Carrageenan-induced paw edema model | Anti-inflammatory. eurekaselect.com |

Investigation of Molecular Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their varied interactions with molecular targets and subsequent modulation of cellular pathways. orientjchem.org Understanding these mechanisms is crucial for predicting the biological profile of related compounds like 7-Carbomethoxy-4-methoxyquinoline.

Elucidation of Ligand-Target Binding Modes (e.g., DNA Intercalation, Enzyme Active Site Interactions)

The planar structure of the quinoline ring system is a key feature that enables it to interact with biological macromolecules, primarily through DNA intercalation and binding to enzyme active sites. researchgate.net

DNA Intercalation:

The flat, aromatic nature of the quinoline nucleus allows it to insert itself between the base pairs of DNA. researchgate.net This intercalation process can lead to conformational changes in the DNA double helix, such as unwinding and lengthening, which ultimately disrupts DNA replication and transcription, leading to cytotoxicity. nih.govnih.gov The ability of a quinoline derivative to intercalate is influenced by its structural features. For instance, studies on phenylquinoline-8-carboxamides have shown that the position of the phenyl ring is critical. When the phenyl ring is positioned at the 2-, 3-, or 6-position, it can lie coplanar with the quinoline ring within the intercalation site, whereas a 4- or 5-phenyl substitution prevents effective intercalation. acs.org Only the intercalating isomers demonstrated in vivo antitumor activity. acs.org Similarly, some benzo[h]quinoline (B1196314) derivatives have been designed as DNA-intercalating antitumor agents, with spectroscopic studies confirming their interaction with calf thymus DNA (CT-DNA). nih.gov

Enzyme Active Site Interactions:

Quinoline-based compounds are known to inhibit a wide range of enzymes by interacting with their active sites. nih.gov These interactions are often highly specific, dictated by the substitution pattern on the quinoline scaffold.

Kinases and Other ATP-Binding Proteins: Many quinoline derivatives function as inhibitors of protein kinases, which play central roles in cellular signaling. The quinoline nitrogen can form a crucial hydrogen bond with hinge region residues in the ATP-binding site of kinases like c-Met and VEGFR-2. mdpi.com For example, molecular docking studies of cabozantinib-like derivatives have highlighted π-π stacking interactions between the quinoline ring and a tyrosine residue (Tyr¹¹⁵⁹) and a hydrogen bond between the quinoline nitrogen and a methionine residue (Met¹¹⁶⁰) as pivotal for stabilizing the ligand-protein complex. mdpi.com

DNA-Modifying Enzymes: Quinoline analogs can inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs) and topoisomerases. nih.govbiorxiv.org Some quinoline derivatives inhibit DNMTs not by binding to the enzyme's active site directly, but by intercalating into the DNA substrate adjacent to the target base. nih.govbiorxiv.org This intercalation can trigger a conformational change in the enzyme, moving the catalytic domain away from the DNA. nih.govbiorxiv.org Other quinoline-based compounds, such as certain pyrazolo[4,3-f]quinolines, have been identified as inhibitors of topoisomerase I/IIα. mdpi.com

Other Enzymes: The versatility of the quinoline scaffold allows it to target a diverse array of enzymes. For example, quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, features an active site where protein residues interact with the quinoline ring system via edge-to-face and hydrophobic interactions. rsc.org Additionally, quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase, with docking studies showing the quinoline moiety occupying an empty pocket in the enzyme's binding cavity. nih.gov

The following table summarizes the binding modes of several quinoline analogs, providing insights into potential interactions for this compound.

| Quinoline Analog Class | Molecular Target | Binding Mode / Key Interactions | Reference |

|---|---|---|---|

| Phenylquinoline-8-carboxamides | DNA | Intercalation between base pairs; requires coplanarity of phenyl and quinoline rings. | acs.org |

| Benzo[h]quinolines | DNA | DNA Intercalation. | nih.gov |

| Cabozantinib-like derivatives | c-Met Kinase | π-π stacking with Tyr¹¹⁵⁹; Hydrogen bond between quinoline nitrogen and Met¹¹⁶⁰. | mdpi.com |

| Lenvatinib | VEGFR-2 Kinase | Binds to the DFG-in conformation in the ATP-binding site. | mdpi.com |

| Methylamine/Methylpiperazine Quinoline Analogs | DNA Methyltransferase (CamA) | Intercalation into the minor groove of enzyme-bound DNA. | nih.govbiorxiv.org |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Inhibition of enzyme activity (specific binding interactions under investigation). | mdpi.com |

| Pyrazoline/Pyrimidine Quinoline Derivatives | HIV Reverse Transcriptase | Quinoline moiety occupies a pocket in the binding cavity. | nih.gov |

Cellular Pathway Modulation and Biological Response

The binding of quinoline analogs to their molecular targets triggers a cascade of downstream events, modulating cellular signaling pathways and eliciting specific biological responses. orientjchem.org The ability to influence these pathways is fundamental to their pharmacological effects. orientjchem.orgnih.gov

Key pathways affected by quinoline derivatives include:

DNA Synthesis and Cell Cycle Progression: By interfering with DNA through intercalation or by inhibiting enzymes like topoisomerases and DNA polymerases, quinoline compounds can halt DNA synthesis. orientjchem.orgnih.gov This often leads to cell cycle arrest, preventing cancer cells from proliferating. mdpi.com For example, the quinoline-based DNA methyltransferase inhibitor MC3343 was shown to block the cell cycle in G1 or G2/M phases in osteosarcoma cells. mdpi.com

Receptor Tyrosine Kinase (RTK) Signaling: Quinoline-based inhibitors of RTKs like c-Met, EGFR, and VEGFR disrupt the signaling cascades that control cell proliferation, survival, differentiation, and angiogenesis. mdpi.comnih.gov Alterations in the HGF/c-Met signaling pathway are found in numerous cancers, making it an attractive therapeutic target. nih.gov Similarly, inhibition of the PI3K/AkT/mTOR pathway, a critical downstream effector of many RTKs, is a mechanism for several quinoline derivatives currently in clinical investigation. nih.gov

Hypoxia-Inducible Factor (HIF-1α) Signaling: Under hypoxic conditions common in solid tumors, the HIF-1α pathway is activated, promoting tumor survival and angiogenesis. Certain 4-aminoquinoline (B48711) analogs have been specifically designed to target this pathway, with studies showing they can inhibit HIF-1α expression by reducing its mRNA levels. nih.gov

Apoptosis Induction: A common outcome of the cellular stress induced by quinoline compounds is the activation of programmed cell death, or apoptosis. nih.gov This can be triggered through various mechanisms, including irreparable DNA damage or the inhibition of crucial survival pathways. nih.govbiorxiv.org For instance, some benzo[h]quinoline derivatives were shown to induce apoptosis in A549 lung cancer cells. nih.gov Another quinoline analog, compound 11, was found to provoke a DNA damage response through p53 activation in cancer cells, a key step in initiating apoptosis. nih.govbiorxiv.org

The following table details the modulation of specific cellular pathways by representative quinoline analogs.

| Quinoline Analog Class/Compound | Modulated Cellular Pathway | Resulting Biological Response | Reference |

|---|---|---|---|

| General Quinoline Derivatives | DNA Synthesis | Impedes DNA synthesis, causes oxidative stress. | orientjchem.org |

| 4-Aminoquinoline derivatives (e.g., Compound 3s) | HIF-1α Signaling Pathway | Inhibition of HIF-1α expression via decreased mRNA levels. | nih.gov |

| Omipalisib (GSK2126458) | PI3K/AkT/mTOR Pathway | Inhibition of both PI3K and mTOR. | nih.gov |

| Benzo[h]quinoline (Compound 6e) | Apoptosis Pathways | Induction of apoptosis in cancer cells. | nih.gov |

| Quinoline Analog (Compound 11) | p53-mediated DNA Damage Response | Activation of p53, leading to DNA damage response. | nih.govbiorxiv.org |

| 5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | Apoptosis Pathways | Increased expression of caspase-3, Apaf-1, and p53. | nih.gov |

Preclinical Assessment of Compound Cytotoxicity to Non-Target Cells

A critical aspect of preclinical drug development is assessing the selectivity of a compound, specifically its toxicity towards target cells (e.g., cancer cells) versus non-target, healthy cells. While many quinoline derivatives show potent activity against cancer cell lines, their effect on normal cells varies and is a key determinant of their therapeutic potential. orientjchem.orgmdpi.com

Studies have shown that structural modifications to the quinoline scaffold can significantly influence this selectivity. For example, the indoloquinoline derivative MC3343 was found to be less toxic than its parent compound, SGI-1027, in peripheral blood mononuclear cells (PBMCs), indicating improved selectivity. mdpi.com Further research on C-11 substituted amine analogs of the indoloquinoline core structure has demonstrated that this class of compounds can possess insignificant cytotoxicity against normal cells. nih.gov

However, not all quinoline analogs exhibit this favorable profile. A study evaluating a series of cyclopenta[b]quinoline-1,8-dione derivatives found that most of the synthesized compounds showed weak cytotoxic effects on the tested cell lines, with IC50 values often exceeding 50 or 100 µM. nih.gov In another study, some pyrazolo[4,3-f]quinoline derivatives showed high cytotoxicity against various cancer cell lines, but their effects on non-target cells were not detailed, necessitating further experiments to understand their broader cytotoxic profile. mdpi.com

The following table provides examples of cytotoxicity data for quinoline analogs against non-target cells, which is essential for guiding the design of new compounds like this compound with improved safety profiles.

| Quinoline Analog/Derivative | Non-Target Cell Type | Observed Cytotoxicity/Selectivity | Reference |

|---|---|---|---|

| MC3343 (SGI-1027 analog) | Peripheral Blood Mononuclear Cells (PBMCs) | Showed less toxicity than the parent compound SGI-1027. | mdpi.com |

| C-11 substituted amine analogs of indoloquinoline | Normal cells (unspecified) | Insignificant cytotoxicity reported in previous in vitro and in vivo studies. | nih.gov |

| Cyclopenta[b]quinoline-1,8-dione derivatives | Various cell lines (HeLa, LS180, MCF-7, Raji) | Most compounds showed weak cytotoxic effect (IC50 > 50 or 100 µM). | nih.gov |

| Quinoline analog (Compound 11) | A549 (human non-small cell lung carcinoma) | Reduced cell growth to ~50% at 4 µM after three days. (Note: This is a cancer cell line, but demonstrates a specific cytotoxicity data point). | biorxiv.org |

Computational Approaches and Molecular Modeling in the Rational Design of Quinoline Derivatives

Molecular Docking Studies for Predicting Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For the broader class of quinoline (B57606) derivatives, molecular docking has been successfully employed to predict interactions with various biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govijcce.ac.ir

For instance, studies on quinoline derivatives have utilized docking simulations to understand their binding to targets like VEGFR tyrosine kinase and estrogen receptors, providing insights into their potential antitumor activities. ijcce.ac.ir The process involves creating a three-dimensional model of the ligand (in this hypothetical case, 7-Carbomethoxy-4-methoxyquinoline) and docking it into the crystal structure of a target protein. The resulting binding energies and interactions, such as hydrogen bonds and hydrophobic interactions, can then be analyzed to predict the compound's potential efficacy.

In Silico Screening and Prediction of Bioactivity

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab. researchgate.netthesciencein.org

For quinoline-based compounds, in silico screening has been used to identify potential inhibitors for various targets, such as the hepatocyte growth factor receptor (c-MET) and bacterial enzymes. researchgate.netfrontiersin.org The process typically starts with a library of compounds which are then filtered based on various criteria, including physicochemical properties (drug-likeness) and predicted binding affinity from docking studies. Although no specific in silico screening studies have been published for this compound, this approach would be a logical step in assessing its potential bioactivity against a panel of known drug targets.

Quantitative Structure-Activity Relationship (QSAR) Studies for Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. asianpubs.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been performed on various series of quinoline derivatives to understand how different substituents on the quinoline ring affect their biological activity, such as their antimalarial or anticancer properties. frontiersin.orgasianpubs.org These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with modifications at different positions and correlating their measured biological activity with calculated molecular descriptors. The resulting model could then guide the design of more potent derivatives.

Analytical and Spectroscopic Characterization Techniques for Quinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. sevenstarpharm.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 7-Carbomethoxy-4-methoxyquinoline can be determined.

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. uncw.edu The protons on the quinoline ring system of this compound would exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) arising from spin-spin coupling with neighboring protons, allowing for their specific assignment. The methoxy (B1213986) (-OCH₃) and carbomethoxy (-COOCH₃) groups would each show a singlet in the upfield region, with their distinct chemical shifts confirming their presence.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are indicative of their electronic environment. For instance, carbons attached to the nitrogen and oxygen atoms would be significantly deshielded and appear at higher chemical shifts. The carbonyl carbon of the carbomethoxy group would also have a characteristic downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Quinoline Ring) | 7.0 - 9.0 | d, dd, t, m |

| Methoxy (-OCH₃) | ~4.0 | s |

| Carbomethoxy (-COOCH₃) | ~3.9 | s |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (Quinoline Ring) | 100 - 160 |

| Methoxy (-OCH₃) | ~55 |

| Carbomethoxy (-COOCH₃) | ~52 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. sevenstarpharm.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the confirmation of its elemental composition. rsc.org

In the mass spectrometer, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The fragmentation pattern of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy and carbomethoxy groups. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a methoxycarbonyl radical (•COOCH₃) would produce significant fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

While specific mass spectral data for this compound is not available in the search results, the molecular weight can be calculated from its chemical formula, C₁₂H₁₁NO₃, which is 217.22 g/mol .

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z | Possible Origin |

| [M]⁺ | 217 | Molecular Ion |

| [M - CH₃]⁺ | 202 | Loss of a methyl radical from the methoxy group |

| [M - OCH₃]⁺ | 186 | Loss of a methoxy radical |

| [M - COOCH₃]⁺ | 158 | Loss of the carbomethoxy group |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Vibrational and electronic spectroscopy are used to identify the functional groups and analyze the electronic transitions within a molecule. sevenstarpharm.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present. For this compound, the IR spectrum would show characteristic stretching vibrations for the C=O of the ester group (typically around 1720 cm⁻¹), C-O bonds of the ether and ester (around 1250-1000 cm⁻¹), and C=C and C=N bonds of the quinoline ring (in the 1600-1450 cm⁻¹ region). researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. nih.gov The quinoline ring system in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum would exhibit characteristic absorption maxima (λmax) corresponding to π→π* and n→π* transitions. researchgate.net The position and intensity of these bands are influenced by the substituents on the quinoline ring. For instance, the methoxy group, being an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ester) | ~1720 |

| C-O (Ether & Ester) | 1250 - 1000 |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

| π→π | 250 - 350 |

| n→π | >300 |

Chromatographic Methods for Purity and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or other impurities. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. researchgate.netptfarm.pl For this compound, a spot of the compound would be applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in that specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique used to determine the purity of a compound with high resolution. researchgate.netptfarm.pl A solution of this compound would be injected into the HPLC system, and it would pass through a column packed with a stationary phase. The retention time (Rt), the time it takes for the compound to elute from the column, is a precise and reproducible parameter under a given set of conditions (e.g., column type, mobile phase composition, flow rate). By comparing the chromatogram of the sample to that of a standard, the purity can be accurately determined.

Q & A

Q. What are the common synthetic routes for preparing 7-Carbomethoxy-4-methoxyquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions. A key approach is halogen substitution at specific quinoline positions, followed by functional group modifications. For example, 4-chloro-7-methoxyquinoline intermediates can react with carbomethoxy-containing nucleophiles under Pd-catalyzed cross-coupling conditions to introduce the carbomethoxy group . Reaction optimization often employs transition metal catalysts (e.g., PdCl₂) and green solvents to enhance efficiency. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions, such as hydrolysis of the methoxy group . Purification via column chromatography with ethyl acetate/hexane gradients typically achieves >95% purity.

Table 1 : Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|---|

| Halogen Substitution | PdCl₂(dcpf) | 65–78 | 92–98 | Regioselectivity control |

| Nucleophilic Aromatic Substitution | CuI/DBU | 55–70 | 90–95 | Competing hydrolysis |

| One-Pot Multi-Step | Fe₃O₄ nanoparticles | 70–85 | 94–97 | Catalyst recovery |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.8–4.1 ppm) and carbomethoxy (δ 8.2–8.5 ppm for carbonyl) groups. Aromatic protons exhibit splitting patterns consistent with quinoline substitution .

- HRMS (ESI+) : Accurate mass determination (e.g., [M+H]⁺ for C₁₂H₁₁NO₄: calculated 233.0688, observed 233.0685).

- HPLC-PDA : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve impurities; retention time ~12.3 min .

- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1240 cm⁻¹ (C-O-C methoxy) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of substituent introduction in this compound derivatives during synthesis?

- Methodological Answer : Regioselectivity challenges arise due to competing reactivity at quinoline positions C-3, C-6, and C-8. Strategies include:

- Directed ortho-Metalation : Use of directing groups (e.g., –CONHR) at C-4 to bias electrophilic substitution at C-8 .

- Protection/Deprotection : Temporarily block the carbomethoxy group with tert-butyl esters to prevent undesired side reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites. For instance, C-6 exhibits higher nucleophilicity in this compound due to methoxy’s electron-donating effect .

Q. What strategies are recommended for resolving contradictions in biological activity data among structurally similar quinoline derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ varying by >10-fold across studies) can be addressed through:

- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) and apply multivariate regression to isolate substituent effects (e.g., –OCH₃ vs. –Cl) .

- Structural-Activity Landscapes : Generate 3D-QSAR models (using MOE or Schrödinger) to map steric/electronic contributions. For example, carbomethoxy groups enhance π-π stacking with bacterial DNA gyrase but reduce solubility .

- Orthogonal Assays : Validate hits using both enzymatic (e.g., E. coli topoisomerase IV inhibition) and cell-based assays (e.g., MIC in S. aureus) to rule out assay-specific artifacts .

Table 2 : Bioactivity Contradictions and Resolutions

| Compound | Reported IC₅₀ (μM) | Confounding Factor | Resolution Strategy |

|---|---|---|---|

| 7-Carbomethoxy-4-OCH₃ | 0.5–5.0 | Solvent (DMSO vs. EtOH) | Standardize solvent to <1% DMSO |

| 6-Fluoro Analog | 2.1 vs. 12.3 | Bacterial strain variation | Use isogenic mutant panels |

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the photostability of this compound in material science applications?

- Methodological Answer : Discrepancies in photodegradation rates (e.g., t₁/₂ = 48 h vs. 120 h under UV) may stem from:

- Experimental Conditions : Light intensity (e.g., 300 vs. 500 W/m²) and wavelength (UV-A vs. UV-B) significantly impact stability. Use calibrated radiometers for reproducibility .

- Matrix Effects : Embedding in polymers (e.g., PMMA) versus solution-phase studies alters radical scavenging pathways. Conduct control experiments in both matrices .

- Analytical Methods : HPLC vs. UV-Vis quantification may miss secondary degradation products. Employ LC-MS/MS to track all intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.